molecular formula C18H16F3N5O2S B2935377 2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 880804-87-5

2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2935377
CAS No.: 880804-87-5
M. Wt: 423.41
InChI Key: TWFURRYVHKIEFT-UHFFFAOYSA-N
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Description

This compound belongs to a class of 1,2,4-triazole-based acetamides, characterized by a triazole core substituted with a sulfanyl group and an acetamide moiety. The structure features a 2-methoxyphenyl group at position 5 of the triazole ring and a 3-(trifluoromethyl)phenyl group on the acetamide nitrogen. These substituents are critical for modulating biological activity, particularly in targeting enzymes or receptors involved in inflammation, microbial growth, or viral replication .

Properties

IUPAC Name

2-[[4-amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3N5O2S/c1-28-14-8-3-2-7-13(14)16-24-25-17(26(16)22)29-10-15(27)23-12-6-4-5-11(9-12)18(19,20)21/h2-9H,10,22H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWFURRYVHKIEFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN=C(N2N)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article reviews the pharmacological profile, including its antifungal, antibacterial, anticancer, and anti-inflammatory properties.

  • Chemical Formula : C11_{11}H12_{12}N4_{4}O3_{3}S
  • Molecular Weight : 280.31 g/mol
  • CAS Number : 587012-94-0
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound is primarily attributed to the triazole moiety, which is known for various pharmacological effects.

Antifungal Activity

  • Mechanism of Action : Triazoles inhibit the enzyme lanosterol demethylase, crucial for ergosterol synthesis in fungi.
  • Research Findings :
    • Studies indicate that triazole derivatives exhibit significant antifungal activity against strains such as Candida albicans and Aspergillus flavus .
    • The compound demonstrated an EC50_{50} value ranging from 0.0087 to 0.0309 g/L against certain fungal strains, outperforming conventional antifungal agents .

Antibacterial Activity

  • Mechanism of Action : The antibacterial properties are linked to the disruption of bacterial cell wall synthesis and inhibition of DNA gyrase.
  • Research Findings :
    • The compound showed effective inhibition against Gram-positive and Gram-negative bacteria with Minimum Inhibitory Concentrations (MICs) ranging from 0.125 to 8 μg/mL against Staphylococcus aureus and Escherichia coli .
    • Comparative studies revealed that derivatives with trifluoromethyl groups exhibited broader spectra of antibacterial activity .

Anticancer Activity

  • Mechanism of Action : Triazole compounds have been reported to induce apoptosis in cancer cells through various pathways.
  • Research Findings :
    • In vitro studies indicated that the compound could inhibit proliferation in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), with IC50_{50} values indicating potent activity .
    • The structural modifications in the triazole ring significantly enhance its anticancer efficacy .

Anti-inflammatory Activity

  • Mechanism of Action : The compound may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
  • Research Findings :
    • Animal models demonstrated reduced edema and inflammatory markers upon treatment with triazole derivatives .
    • The anti-inflammatory potential was confirmed through assays measuring nitric oxide production in macrophages.

Case Studies

Several case studies have highlighted the efficacy of triazole derivatives:

  • A study by Zoumpoulakis et al. reported enhanced antifungal activity of sulfonamide-triazole hybrids compared to traditional antifungals .
  • Another investigation indicated that triazole compounds with specific substitutions exhibited selective toxicity towards cancer cells while sparing normal cells .

Comparison with Similar Compounds

Key Observations:

Electron-Withdrawing Groups (EWGs): The trifluoromethyl group (as in the target compound) enhances metabolic stability and binding affinity to hydrophobic enzyme pockets . Nitro (NO₂) and chloro (Cl) substituents (e.g., AM31) improve inhibitory potency against reverse transcriptase by increasing electron-deficient interactions .

Electron-Donating Groups (EDGs):

  • Methoxy (OCH₃) groups (as in the target compound’s 2-methoxyphenyl) enhance anti-inflammatory activity by modulating redox pathways .

Heterocyclic Modifications:

  • Furan-2-yl substituents (e.g., compounds 3.1–3.21) improve anti-exudative efficacy, likely due to enhanced hydrogen bonding with COX-2 .

Pharmacological Data and Mechanisms

  • Anti-inflammatory Activity:
    Derivatives with 2-methoxyphenyl or 4-methoxyphenyl groups (e.g., compound 3.21 in ) reduced edema by 68–72% in carrageenan-induced models, comparable to diclofenac (75%). This suggests the target compound’s 2-methoxyphenyl group may confer similar efficacy .

  • Antiviral Activity:
    AM31 and AM33 (hydroxyphenyl analogs) inhibited HIV-1 reverse transcriptase with IC₅₀ values of 18–22 nM, outperforming nevirapine (IC₅₀ = 40 nM). The target compound lacks a hydroxyl group but may leverage its trifluoromethyl group for similar hydrophobic interactions .

  • Antimicrobial Activity:
    QSAR studies indicate that ΔE₁ (energy gap between HOMO and LUMO) and ΣQ (total atomic charge) directly correlate with antimicrobial potency. The target compound’s 2-methoxyphenyl group likely increases ΣQ, enhancing activity against Gram-positive bacteria .

Q & A

Q. What is the standard synthetic route for this compound, and how can reaction conditions be optimized?

The compound is synthesized via a two-step process:

  • Step 1 : Preparation of 4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thione by cyclization of thiosemicarbazide derivatives under reflux in ethanol .
  • Step 2 : Alkylation with chloroacetamide derivatives. A solution of the triazole-thione in ethanol is treated with aqueous KOH, followed by addition of the appropriate chloroacetamide. The mixture is refluxed for 1 hour, precipitated in water, and recrystallized from ethanol .
  • Optimization : Yield and purity depend on solvent choice (e.g., ethanol vs. DMF), stoichiometry of KOH, and reaction temperature. Evidence suggests ethanol as the optimal solvent for balancing reactivity and solubility .

Q. Which analytical techniques are critical for structural elucidation and purity assessment?

  • X-ray crystallography : Resolves 3D molecular conformation and confirms substituent positioning (e.g., methoxyphenyl orientation) .
  • NMR spectroscopy : Key for verifying proton environments (e.g., sulfanyl and acetamide groups) and detecting impurities.
  • Mass spectrometry : Validates molecular weight and fragmentation patterns .
  • HPLC : Assesses purity (>95% typically required for biological assays) .

Q. How is anti-exudative activity initially screened, and what controls are recommended?

  • In vivo carrageenan-induced paw edema models are commonly used to evaluate anti-exudative effects.
  • Positive controls : Diclofenac or indomethacin at standard doses (e.g., 10 mg/kg).
  • Dose-ranging : Test compounds at 25–100 mg/kg, with activity quantified by reduction in paw volume over 4–6 hours .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the triazole or phenyl rings) influence biological activity?

  • Methoxy group position : The 2-methoxyphenyl substituent enhances anti-exudative activity compared to para-substituted analogs, likely due to improved hydrophobic interactions with target proteins .
  • Trifluoromethyl group : The 3-(trifluoromethyl)phenyl moiety increases metabolic stability and membrane permeability, as observed in analogs with similar fluorinated groups .
  • Thioether linkage : Replacing the sulfanyl group with sulfonyl reduces activity, indicating the thioether’s role in target binding .

Q. What strategies resolve contradictions in SAR data across analogs?

  • Case example : A study reported reduced activity for nitro-substituted analogs despite increased lipophilicity. This was attributed to electron-withdrawing effects destabilizing hydrogen bonding. Computational docking (e.g., AutoDock Vina) can validate such hypotheses by modeling ligand-receptor interactions .
  • Statistical validation : Use multivariate analysis (e.g., PCA) to disentangle steric, electronic, and solubility effects .

Q. How can synthetic yield be improved without compromising scalability?

  • Catalyst screening : Evidence shows KOH in ethanol achieves >70% yield, but ionic liquids (e.g., [BMIM]BF₄) may enhance reaction rates .
  • Workflow adjustments : Replace traditional column chromatography with antisolvent crystallization (e.g., water-ethanol systems) for cost-effective purification .

Q. What comparative analyses distinguish this compound from triazole-based analogs?

  • Anti-inflammatory vs. anticancer activity : Unlike analogs with furan or pyridyl groups (e.g., 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides), this compound lacks significant cytotoxicity in MTT assays, suggesting specificity for inflammatory pathways .
  • Thermodynamic solubility : The trifluoromethyl group confers higher solubility in DMSO (≥50 mg/mL) compared to chlorophenyl analogs (<20 mg/mL), facilitating in vitro testing .

Methodological Notes

  • Data reproducibility : Always cross-validate biological assays with at least two independent models (e.g., carrageenan-induced edema and LPS-stimulated macrophages) .
  • Safety protocols : Despite low acute toxicity (LD₅₀ > 500 mg/kg in rodents), handle with nitrile gloves and under fume hoods due to potential sulfanyl group reactivity .

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